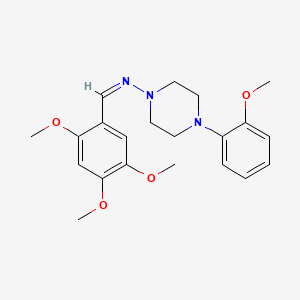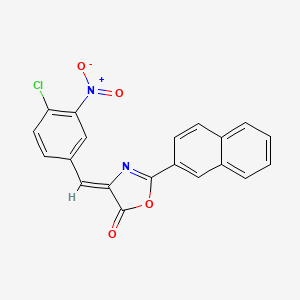
4-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine
Vue d'ensemble
Description
4-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TMA-2, is a psychedelic drug that belongs to the phenethylamine and amphetamine chemical classes. It is a derivative of the better-known psychedelic drug, mescaline. TMA-2 is a potent hallucinogen that has been used for scientific research purposes.
Mécanisme D'action
4-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine is a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. Specifically, this compound binds to the 5-HT2A receptor, which is thought to be responsible for the hallucinogenic effects of psychedelic drugs. The activation of these receptors leads to changes in the activity of certain brain circuits, resulting in altered perception, mood, and thought processes.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its mood-enhancing effects. This compound has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of animal models to study its effects on behavior and brain function. This compound has also been shown to have a relatively low toxicity profile, which makes it a safer alternative to other psychedelic drugs.
However, there are also limitations to using this compound in lab experiments. It is a controlled substance, which means that it can only be used in certain settings and with the appropriate permits. Additionally, the effects of this compound can be unpredictable and may vary depending on the dose and individual factors.
Orientations Futures
There are several future directions for research on 4-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine. One potential area of study is its potential as a therapeutic agent for certain psychiatric disorders, such as depression and anxiety. This compound may also be useful in understanding the mechanisms of action of psychedelic drugs and how they affect the brain. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for abuse.
Conclusion:
In conclusion, this compound is a potent hallucinogen that has been used for scientific research purposes. It is relatively easy to synthesize and has several advantages for lab experiments. This compound has been shown to have a range of biochemical and physiological effects, and may have potential as a therapeutic agent for certain psychiatric disorders. However, there are also limitations to using this compound in lab experiments, and further research is needed to understand its long-term effects and potential for abuse.
Applications De Recherche Scientifique
4-(2-methoxyphenyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has been used for scientific research purposes to study its effects on the brain and behavior. It has been used in animal studies to investigate its potential as a therapeutic agent for certain psychiatric disorders. This compound has also been used in studies to understand the mechanisms of action of psychedelic drugs.
Propriétés
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-25-18-8-6-5-7-17(18)23-9-11-24(12-10-23)22-15-16-13-20(27-3)21(28-4)14-19(16)26-2/h5-8,13-15H,9-12H2,1-4H3/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDFSGHIBFOPOU-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-benzyl-N~1~-isopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3897188.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897203.png)
![N'-[3-(benzyloxy)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B3897207.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B3897212.png)

![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897243.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3897252.png)



![4-({2-isopropyl-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}carbonyl)-3,5-bis(methylthio)isothiazole](/img/structure/B3897277.png)


![N-methyl-2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetamide](/img/structure/B3897286.png)